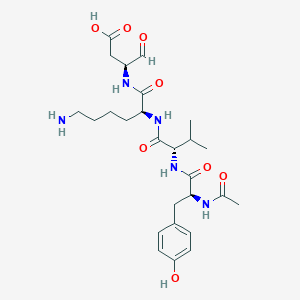

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ac-Tyr-Val-Lys-Asp-aldehyde is a caspase-1 inhibitor . It can be used for disease research including anemia-associated to chronic diseases, chemotherapy-induced anemia, and Diamond-Blackfan anemia .

Molecular Structure Analysis

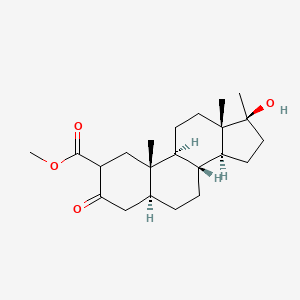

The molecular formula of Ac-Tyr-Val-Lys-Asp-aldehyde is C26H39N5O8 . Its molecular weight is 549.62 g/mol . The IUPAC name is (3S)-3-[[ (2S)-2-[[ (2S)-2-[[ (2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Val-Lys-Asp-aldehyde include a molecular weight of 549.62 g/mol and a molecular formula of C26H39N5O8 . It has 7 hydrogen bond donors and 9 hydrogen bond acceptors . Its XLogP3 is -2.7 .Applications De Recherche Scientifique

Inhibition of Caspase-1 Activity

Ac-Tyr-Val-Lys-Asp-aldehyde: is a potent inhibitor of caspase-1 , an enzyme that plays a crucial role in the inflammatory process and apoptosis . By inhibiting caspase-1, this compound can be used to study the enzyme’s role in various diseases and could potentially lead to the development of new anti-inflammatory drugs.

Research on Anemia-Associated Chronic Diseases

This pseudo acid has been utilized in research related to anemia that is associated with chronic diseases . It helps in understanding the pathophysiology of anemia in chronic conditions and may contribute to the development of therapeutic strategies.

Chemotherapy-Induced Anemia

Ac-Tyr-Val-Lys-Asp-aldehyde: has applications in studying chemotherapy-induced anemia . It can be used to explore the mechanisms by which chemotherapy affects red blood cell production and survival, leading to anemia.

Diamond-Blackfan Anemia

The compound is also used in the study of Diamond-Blackfan anemia , a rare inherited bone marrow failure syndrome . Research involving Ac-Tyr-Val-Lys-Asp-aldehyde can provide insights into the disease mechanism and potential treatments.

Apoptosis and Cell Death Pathways

The compound’s ability to inhibit caspase-1 makes it valuable for studying apoptosis and cell death pathways . This research can lead to a better understanding of how cells die in response to various stimuli and the potential for therapeutic intervention in diseases characterized by excessive or insufficient apoptosis.

Mécanisme D'action

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-aminohexanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N5O8/c1-15(2)23(31-25(38)21(28-16(3)33)12-17-7-9-19(34)10-8-17)26(39)30-20(6-4-5-11-27)24(37)29-18(14-32)13-22(35)36/h7-10,14-15,18,20-21,23,34H,4-6,11-13,27H2,1-3H3,(H,28,33)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t18-,20-,21-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGHFYULXWTKCY-ROQCDXFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C=O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) | |

Q & A

Q1: How does Ac-Tyr-Val-Lys-Asp-aldehyde (pseudo acid) impact UVB-induced apoptosis in human keratinocytes?

A1: Ac-Tyr-Val-Lys-Asp-aldehyde is a known inhibitor of caspase-1 (also known as ICE-like protease). The research paper examined the effects of UVB irradiation on human keratinocyte HaCaT cells and found that UVB exposure leads to apoptotic changes. While the study showed that UVB irradiation led to a small increase in caspase-1 activity, pre-treatment with Ac-Tyr-Val-Lys-Asp-aldehyde did not have a significant effect on UVB-induced apoptosis in these cells []. This suggests that while caspase-1 activity might be slightly elevated after UVB exposure, it does not play a central role in the apoptotic process in this specific context.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

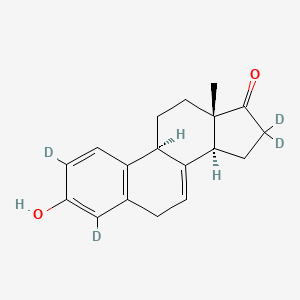

![Sodium;[(9S,13S,14S)-2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,9,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B589523.png)

![2,5-Dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl chloride](/img/structure/B589530.png)

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)